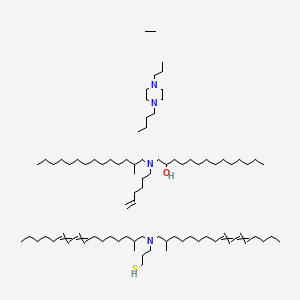
Lambrolizumab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lambrolizumab, also known as Pembrolizumab, is a humanized monoclonal antibody used in cancer immunotherapy. It targets the programmed cell death protein 1 (PD-1) receptor, which plays a crucial role in downregulating the immune system by preventing the activation of T-cells. By inhibiting this receptor, this compound enhances the body’s immune response against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lambrolizumab is produced using recombinant DNA technology. The gene encoding the antibody is inserted into mammalian cells, typically Chinese hamster ovary (CHO) cells, through a process called transfection. These cells are then cultivated in bioreactors under controlled conditions to optimize growth and antibody production .
Industrial Production Methods
Cell Line Development: The gene encoding this compound is introduced into CHO cells.
Cultivation: The transfected cells are grown in bioreactors with regulated temperature, pH, and nutrient supply.
Harvesting and Purification: The antibodies are harvested from the bioreactor and purified using chromatography and filtration techniques.
Quality Control: Rigorous tests are conducted to ensure the purity and functionality of the antibodies.
Chemical Reactions Analysis
Lambrolizumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to specific proteins or receptors. The major product of these interactions is the inhibition of the PD-1 pathway, leading to an enhanced immune response against cancer cells .
Scientific Research Applications
Lambrolizumab has a wide range of applications in scientific research, particularly in the fields of:
Medicine: Used in the treatment of various cancers, including melanoma, non-small cell lung cancer, head and neck cancer, and Hodgkin lymphoma
Chemistry: Research on the structural and functional properties of monoclonal antibodies.
Industry: Development of biopharmaceuticals and therapeutic agents.
Mechanism of Action
Lambrolizumab binds to the PD-1 receptor on T-cells, blocking its interaction with its ligands PD-L1 and PD-L2. This inhibition prevents the downregulation of the immune response, allowing T-cells to remain active and attack cancer cells. The primary molecular target is the PD-1 receptor, and the pathway involved is the PD-1/PD-L1 axis .
Comparison with Similar Compounds
Lambrolizumab is similar to other PD-1 inhibitors like Nivolumab and Cemiplimab. it is unique in its high affinity for the PD-1 receptor and its broad range of approved indications. Other similar compounds include:
Nivolumab: Another PD-1 inhibitor used in cancer immunotherapy.
Cemiplimab: A PD-1 inhibitor with similar applications.
Atezolizumab: Targets PD-L1, a ligand of PD-1, and is used in cancer treatment
This compound stands out due to its extensive clinical trials and approvals for various cancer types, making it a versatile and potent therapeutic agent.
Properties
Molecular Formula |
C85H170N4OS |
|---|---|
Molecular Weight |
1296.4 g/mol |
IUPAC Name |
1-butyl-4-propylpiperazine;ethane;1-[hex-5-enyl(2-methyltetradecyl)amino]tetradecan-2-ol;3-[2-methylhexadeca-8,10-dienyl(2-methylhexadeca-9,11-dienyl)amino]propane-1-thiol |
InChI |
InChI=1S/C37H69NS.C35H71NO.C11H24N2.C2H6/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-36(3)34-38(32-29-33-39)35-37(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-8-11-14-16-18-20-22-24-26-29-34(4)32-36(31-28-13-10-7-3)33-35(37)30-27-25-23-21-19-17-15-12-9-6-2;1-3-5-7-13-10-8-12(6-4-2)9-11-13;1-2/h11,13-18,20,36-37,39H,5-10,12,19,21-35H2,1-4H3;7,34-35,37H,3,5-6,8-33H2,1-2,4H3;3-11H2,1-2H3;1-2H3 |
InChI Key |
AMOIBCKFWIUEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC.CCCCCCCCCCCCC(C)CN(CCCCC=C)CC(CCCCCCCCCCCC)O.CCCCCC=CC=CCCCCCC(C)CN(CCCS)CC(C)CCCCCCC=CC=CCCCC.CCCCN1CCN(CC1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)


![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)
![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)
![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)
